6-Hydroxy-3-methylpicolinic acid

Description

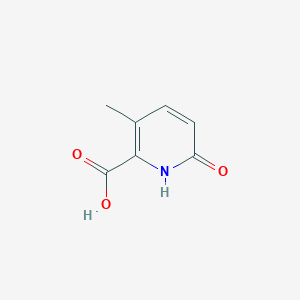

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZFYBWSAROMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556366 | |

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115185-81-4 | |

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative of interest in various fields of chemical and pharmaceutical research. Understanding its physicochemical properties is fundamental for its application in drug design, chemical synthesis, and biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents a plausible synthetic pathway.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 6-Methylpicolinic Acid (Analog) | 6-Hydroxypicolinic Acid (Analog) |

| Molecular Formula | C₇H₇NO₃[1][2] | C₇H₇NO₂ | C₆H₅NO₃ |

| Molecular Weight | 153.14 g/mol [1] | 137.14 g/mol [3] | 139.11 g/mol [4] |

| CAS Number | 115185-81-4 | 934-60-1 | 19621-92-2 |

| Melting Point (°C) | Data not available | 130[3][5] | Data not available |

| Boiling Point (°C) | Data not available | 100 @ 4.5 mmHg[3] | Data not available |

| pKa | ~3.05[1] | 5.83 (pK1)[3] | Data not available |

| Solubility | Soluble in polar solvents[1] | Soluble in water[3] | Data not available |

| logP (calculated) | Data not available | 0.36[5] | -0.1 (XLogP3-AA)[4] |

Tautomerism

This compound can exist in different tautomeric forms, primarily the enol (hydroxy) form and the keto (pyridone) form. The equilibrium between these forms can be influenced by the solvent and pH. Understanding this tautomeric equilibrium is crucial as different forms may exhibit distinct biological activities and binding affinities to receptors.[1]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties are outlined below. These are general protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[7]

-

For accurate measurements, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

-

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point can be determined using the capillary method.

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in the Thiele tube.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

-

Solubility Determination

The solubility of a compound in a specific solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.[11][12]

-

Apparatus: Scintillation vials, analytical balance, shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[13]

-

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[14][15]

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken until the partitioning of the compound between the two phases reaches equilibrium.[14]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is measured.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16] For ionizable compounds, it is important to control the pH of the aqueous phase to determine the distribution coefficient (logD).[15][17]

-

Synthetic Pathway

A plausible synthetic route for this compound can be envisioned. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound, highlighting areas where experimental data is lacking. The provided experimental protocols offer a framework for the determination of these properties. The visualized synthetic pathway provides a conceptual basis for its chemical synthesis. Further experimental investigation is required to fully characterize this compound and expand its potential applications in research and development.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 4. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylpicolinic acid | CAS#:934-60-1 | Chemsrc [chemsrc.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. britannica.com [britannica.com]

- 12. passmyexams.co.uk [passmyexams.co.uk]

- 13. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 17. LogP / LogD shake-flask method [protocols.io]

A Technical Guide to 6-Hydroxy-3-methylpicolinic Acid (CAS 115185-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-3-methylpicolinic acid (CAS 115185-81-4), a pyridine derivative with potential applications in drug research and development. This document consolidates available data on its chemical and physical properties, synthesis, analytical characterization, and known biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information from analogous compounds to provide a thorough understanding of its potential uses and mechanisms of action. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided where available. Visual diagrams generated using the DOT language are included to illustrate synthetic pathways and potential biological interactions.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a solid compound at room temperature.[1] It possesses a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] The purity of commercially available this compound is typically around 95%.[1]

An important characteristic of this molecule is its existence in tautomeric forms: the hydroxy-pyridine form and the pyridone form. Computational studies, particularly using Density Functional Theory (DFT), can predict the relative stability of these tautomers in different environments, with the keto (pyridone) form often being more stable for similar 2- and 4-hydroxypyridines.[2] This equilibrium is crucial as different tautomers may exhibit distinct biological activities.

| Property | Value/Observation | Reference |

| CAS Number | 115185-81-4 | [2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Purity | ~95% | [1] |

| pKa (carboxylic acid) | 3.05 ± 0.20 | [2] |

| Tautomerism | Exists in equilibrium between hydroxy-pyridine and pyridone forms. | [2] |

Synthesis

A common and plausible synthetic route for this compound starts from 2-chloro-5-methylpyridine.[2] This pathway involves the oxidation of the methyl group to a carboxylic acid, forming the intermediate 6-chloro-3-methylpicolinic acid. Subsequently, a nucleophilic substitution reaction is employed to replace the chloro group with a hydroxyl group, yielding the final product.[2]

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established chemical transformations for analogous compounds.

Step 1: Oxidation of 2-Chloro-5-methylpyridine

-

In a suitable reaction vessel, dissolve 2-chloro-5-methylpyridine in an appropriate solvent (e.g., a mixture of water and pyridine).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while monitoring the reaction temperature.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and quench any excess oxidizing agent.

-

Filter the mixture to remove manganese dioxide and wash the filter cake with hot water.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product, 6-chloro-3-methylpicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis of 6-Chloro-3-methylpicolinic acid

-

Suspend 6-chloro-3-methylpicolinic acid in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the solution and carefully acidify it with a mineral acid to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Data

| Technique | Analogous Compound | Expected Observations for this compound |

| ¹H NMR | Picolinic Acid | Aromatic protons on the pyridine ring are expected to show shifts upon coordination to a metal ion. The methyl group protons would appear as a singlet. |

| ¹³C NMR | Picolinic Acid | Signals for the carbons in the pyridine ring and the carboxyl group would be observable. |

| IR Spectroscopy | Dipicolinic Acid | Disappearance of the broad O-H stretch and a shift in the C=O stretching frequency upon deprotonation and coordination of the carboxylic acid group. Shifts in the pyridine ring vibrational modes upon coordination of the pyridine nitrogen.[2] |

| UV-Visible Spectroscopy | 3-Methylpicolinic Acid | In the presence of transition metal ions, d-d electronic transitions and charge-transfer bands would be observed, characteristic of the coordination geometry.[2] |

Biological Activities and Potential Uses

Detailed investigations into the specific biological activities and enzyme inhibitory effects of this compound are not extensively documented.[2] However, based on the activities of its derivatives and the broader class of picolinic acids, several potential applications and mechanisms of action can be inferred.

Metal Chelation

Picolinic acid and its derivatives are known to be effective chelating agents for various metal ions.[2] The pyridine nitrogen and the carboxylate group can form a stable bidentate chelate with metal ions. The hydroxyl group at the 6-position may also participate in coordination, potentially leading to different binding modes. This chelation ability is significant in the context of reducing metal-induced toxicity.

Caption: Proposed metal chelation mechanism of this compound.

Potential Neuroprotective Effects

While direct studies on this compound are lacking, research on its derivatives suggests potential neuroprotective effects against oxidative stress.[2] One study on a derivative indicated a significant reduction in cell death in neuronal cell lines exposed to oxidative conditions.[2] This hints at its potential for development in the context of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways.

Caption: Hypothetical neuroprotective mechanism of action.

Enzyme Inhibition

Specific data, including inhibition constants (Kᵢ) or IC₅₀ values, for this compound against particular enzymes are not available in the public domain.[2] However, some picolinic acid derivatives have been explored as enzyme inhibitors.[2] A suggested mechanism of action involves the interaction with zinc finger proteins, potentially altering their structure and function, which could in turn inhibit the activity of various enzymes.[2]

Conclusion

This compound is a compound with interesting chemical properties and potential for further investigation in the field of drug development. Its ability to chelate metal ions and the neuroprotective potential of its derivatives suggest promising avenues for research. However, a significant lack of specific experimental data, particularly regarding its biological activity and detailed analytical characterization, highlights the need for further studies to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

An In-Depth Technical Guide to the Tautomerism of 6-Hydroxy-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-3-methylpicolinic acid is a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between the hydroxy (enol) and pyridone (keto) forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and illustrating the fundamental principles governing this phenomenon.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in a dynamic equilibrium. The most common form of tautomerism is proton tautomerism, which involves the migration of a proton. In the case of this compound, the key tautomeric equilibrium is between the 6-hydroxy-3-methylpyridine-2-carboxylic acid (enol form) and the 1,6-dihydro-3-methyl-6-oxopyridine-2-carboxylic acid (keto or pyridone form).

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capacity, and ultimately its pharmacokinetic and pharmacodynamic profiles. Understanding and quantifying this tautomeric balance is therefore essential for its application in drug design and development.

Tautomeric Equilibrium

The equilibrium between the enol and keto tautomers of this compound can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is significantly influenced by the surrounding environment, particularly the solvent.

Solvent Effects

The tautomeric equilibrium of hydroxypyridines is highly sensitive to the polarity of the solvent. In general, polar solvents tend to favor the more polar keto (pyridone) tautomer, while non-polar solvents can shift the equilibrium towards the less polar enol (hydroxy) form. This is due to the differential solvation of the two tautomers. The pyridone form, with its greater dipole moment, is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.

Quantitative Data

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound | Parameter | Value | Conditions | Reference |

| This compound | pKa (carboxylic acid) | 3.05 ± 0.20 | Aqueous solution | [1] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on various spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as the different electronic environments of the nuclei in each tautomer result in distinct chemical shifts.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based tautomer analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse program: Standard single-pulse (e.g., 'zg30').

-

Number of scans: 16-64 (sufficient to achieve a good signal-to-noise ratio).

-

Relaxation delay (d1): 5 times the longest T1 relaxation time to ensure quantitative results.

-

Spectral width: ~16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse program: Proton-decoupled with NOE (e.g., 'zgpg30').

-

Number of scans: ≥ 1024 (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: ~220 ppm.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the signals corresponding to specific protons or carbons of the enol and keto forms. For quantitative analysis, it is crucial to select non-overlapping signals that are representative of each tautomer.

-

The ratio of the integrals for the corresponding signals directly reflects the molar ratio of the tautomers. The tautomeric equilibrium constant (KT) can be calculated from this ratio.

-

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to study tautomeric equilibria as the enol and keto forms typically exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.

Experimental Workflow for UV/Vis Analysis:

Caption: Workflow for UV/Vis-based tautomer analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, water, cyclohexane).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is in the range of 10-50 µM.

-

Prepare a blank solution containing only the solvent.

-

-

UV/Vis Spectrum Acquisition:

-

Use a dual-beam UV/Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Use the blank solution to zero the instrument.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the enol and keto tautomers. The pyridone (keto) form generally absorbs at a longer wavelength compared to the hydroxy (enol) form.

-

The relative intensities of the absorption bands can be used to estimate the ratio of the tautomers. For quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain experimentally.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step.

-

Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization from various solvents.

-

-

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

The refined crystal structure will reveal the precise atomic positions, confirming the dominant tautomer in the solid state and providing details on intermolecular interactions such as hydrogen bonding.

-

Computational Chemistry Studies

Density Functional Theory (DFT) calculations are a valuable tool for investigating the tautomerism of this compound. These calculations can provide insights into the relative stabilities of the tautomers in the gas phase and in different solvent environments.

Computational Workflow:

Caption: Workflow for DFT-based tautomer analysis.

Methodology:

-

Structure Building:

-

Build the 3D structures of both the enol and keto tautomers of this compound using molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Calculations can be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

The frequency calculations also provide the zero-point vibrational energy (ZPVE) correction.

-

-

Energy Calculation and Analysis:

-

Calculate the single-point energies of the optimized structures.

-

The relative energies of the tautomers (ΔE), including the ZPVE correction, indicate their relative stabilities. A lower energy corresponds to a more stable tautomer.

-

The Gibbs free energy difference (ΔG) can also be calculated to determine the tautomeric equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

-

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that profoundly influences its properties and biological function. A multi-faceted approach, combining spectroscopic techniques (NMR, UV/Vis), X-ray crystallography, and computational modeling, is essential for a thorough understanding of its tautomeric behavior. The experimental protocols and theoretical frameworks detailed in this guide provide a robust foundation for researchers and scientists in the pharmaceutical industry to investigate and harness the tautomerism of this and related molecules for the rational design of new therapeutic agents. Further experimental studies are warranted to determine the precise tautomeric equilibrium constants in various solvents and to elucidate the solid-state structure of this important molecule.

References

An In-depth Technical Guide to 6-Hydroxy-3-methylpicolinic Acid: From Discovery to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-3-methylpicolinic acid, a substituted pyridine derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and explores its potential biological significance. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of picolinic acid derivatives.

Introduction: Discovery and Historical Context

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | N/A |

| Molecular Weight | 153.14 g/mol | N/A |

| CAS Number | 115185-81-4 | N/A |

| Appearance | White to off-white solid | N/A |

| pKa | ~3.05 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a plausible and established route for its preparation.

Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloro-3-methylpicolinic Acid

-

To a stirred solution of 2-chloro-5-methylpyridine in water, add potassium permanganate (KMnO₄) portion-wise at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-3-methylpicolinic acid.[4]

Step 2: Hydrolysis of 6-Chloro-3-methylpicolinic Acid to this compound

-

Dissolve 6-chloro-3-methylpicolinic acid in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the solution and carefully acidify with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the final product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methyl group protons, and the acidic proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C/C=N (aromatic ring) functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activity and Research Applications

While extensive biological data for this compound is not widely published, the picolinic acid scaffold is known to be a versatile pharmacophore.[3] Derivatives of picolinic acid have been investigated for a range of biological activities, including as enzyme inhibitors.[3]

Potential as an Enzyme Inhibitor

The structural features of this compound, particularly the carboxylic acid and hydroxyl groups, suggest its potential to interact with the active sites of various enzymes. The mechanism of action for some picolinic acid derivatives is thought to involve chelation of metal ions essential for enzyme function or interaction with key amino acid residues.[4] However, specific quantitative data on the enzyme inhibitory activity of this compound, such as IC₅₀ or Kᵢ values, are not currently available in the public domain.

Hypothetical Signaling Pathway Involvement

Given the role of related compounds in various biological processes, it is plausible that this compound could modulate cellular signaling pathways. For instance, if it were to act as an inhibitor of a specific kinase, it could interfere with a phosphorylation cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data regarding the biological activity of this compound. This includes enzyme inhibition constants (IC₅₀, Kᵢ) and pharmacokinetic parameters (ADME). The generation of such data through systematic screening and experimental studies is a critical next step in elucidating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of picolinic acid derivatives. While its historical discovery is not prominently documented, established synthetic routes provide a clear path for its preparation and further investigation. The primary challenge and opportunity for future research lie in the comprehensive biological evaluation of this compound. Systematic screening against a panel of enzymes and cellular targets is necessary to uncover its potential pharmacological activities. Furthermore, detailed pharmacokinetic and toxicological studies will be essential to assess its viability as a lead compound in drug discovery programs. This technical guide provides a solid foundation for researchers to embark on the further exploration of this compound and its potential contributions to medicinal chemistry.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | High-Purity Reagent [benchchem.com]

6-Hydroxy-3-methylpicolinic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-3-methylpicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the picolinic acid family, it possesses a versatile scaffold that has been explored for a range of biological activities. Picolinic acids, which are catabolites of tryptophan, and their derivatives have demonstrated roles in immune modulation, antimicrobial and anticancer applications, and as ligands for metal complexes with therapeutic potential.[1][2][3][4] The strategic placement of a hydroxyl and a methyl group on the pyridine ring of this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical properties and a proposed synthetic route. Due to the limited direct experimental data on this specific molecule, this review also summarizes key findings from closely related analogs to infer potential biological activities and guide future research.

Chemical and Physical Properties

This compound exists in tautomeric equilibrium between the 6-hydroxy-pyridine form and the 6-pyridone form. Quantum chemical calculations on similar 2- and 4-hydroxypyridines suggest that the pyridone form is often more stable.[5] The physicochemical properties of this compound are crucial for its behavior in biological systems.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 6-Hydroxypicolinic acid | 3-Methylpicolinic acid |

| CAS Number | 115185-81-4[6] | 19621-92-2[7] | 4021-07-2[8] |

| Molecular Formula | C₇H₇NO₃[6] | C₆H₅NO₃[7] | C₇H₇NO₂ |

| Molecular Weight | 153.14 g/mol [6] | 139.11 g/mol [7] | 137.14 g/mol |

| pKa | 3.05 ± 0.20[5] | Not Reported | Not Reported |

| Appearance | Solid[6] | Solid | Solid |

| Purity | 95.0%[6] | Not Reported | Not Reported |

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthetic route could start from 2,5-lutidine (2,5-dimethylpyridine). The synthesis would involve a selective oxidation of one of the methyl groups to a carboxylic acid, followed by hydroxylation of the pyridine ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

-

Oxidation of 2,5-Lutidine: 2,5-Lutidine is dissolved in an appropriate solvent, such as water or pyridine. A strong oxidizing agent, like potassium permanganate (KMnO₄), is added portion-wise at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the crude 2-methyl-5-pyridinecarboxylic acid.

-

Hydroxylation: The resulting 2-methyl-5-pyridinecarboxylic acid is then subjected to a hydroxylation reaction. This can be a challenging step, but methods such as microbial hydroxylation or specific chemical oxidation could be explored to introduce the hydroxyl group at the 6-position.

-

Purification: The final product, this compound, would be purified by recrystallization from a suitable solvent system.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyridine ring (likely two doublets), a singlet for the methyl group, and broad signals for the hydroxyl and carboxylic acid protons. Chemical shifts would be influenced by the substituent positions. For comparison, the aromatic protons of 6-hydroxypicolinic acid appear as multiplets between δ 6.5 and 7.5 ppm.[7] |

| ¹³C NMR | Signals for the seven carbon atoms, including the carboxyl carbon (δ > 160 ppm), carbons of the pyridine ring (δ 100-160 ppm), and the methyl carbon (δ ~15-25 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretching vibration for the hydroxyl group (~1200-1300 cm⁻¹).[9][10][11][12] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 154.04, corresponding to the molecular formula C₇H₇NO₃. |

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the broader class of picolinic acid derivatives has shown a wide array of pharmacological effects.

Immunomodulatory Effects

Picolinic acid, a metabolite of tryptophan, has been shown to act as a second signal in the activation of IFN-γ-primed macrophages, suggesting a role in the immune response.[3] It can also suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting c-Myc activation, indicating potential immunosuppressive properties.[1] These findings suggest that this compound could also modulate immune cell function.

Caption: Picolinic acid's role in immune modulation.

Antimicrobial and Antifungal Activity

Derivatives of picolinic acid have been investigated for their antimicrobial and antifungal activities.[2] The chelation of metal ions by picolinic acid derivatives is a proposed mechanism for their antimicrobial action. The specific substitution pattern of this compound may enhance its ability to act as a metal chelator and thereby exhibit antimicrobial properties.

Anticancer Potential

Several picolinic acid derivatives have demonstrated antitumor effects.[2] One study reported that a novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[2] The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays can be employed.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [13]

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination.

Enzyme Inhibition Assay

Protocol: General Spectrophotometric Enzyme Inhibition Assay [14][15]

-

Assay Buffer Preparation: Prepare an appropriate buffer system for the target enzyme that maintains optimal pH and contains any necessary cofactors.

-

Enzyme and Substrate Solutions: Prepare solutions of the target enzyme and its corresponding substrate at known concentrations in the assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Procedure: In a microplate or cuvette, combine the assay buffer, enzyme solution, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Monitor the change in absorbance over time using a spectrophotometer at a wavelength specific to the product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is currently sparse, a review of its chemical properties and the biological activities of related picolinic acid derivatives suggests significant potential in the areas of immunomodulation, and as an antimicrobial and anticancer agent. The proposed synthetic route and characterization methods, along with the outlined experimental protocols for biological evaluation, provide a solid foundation for future research into this intriguing compound. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4021-07-2|3-Methylpicolinic acid|BLD Pharm [bldpharm.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. benchchem.com [benchchem.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Neuroprotective Potential of 6-Hydroxy-3-methylpicolinic Acid Derivatives: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel neuroprotective agents is a cornerstone of research into mitigating the impact of neurodegenerative diseases. Substituted picolinic acid scaffolds, particularly those with hydroxyl groups, are of interest due to their structural similarities to known antioxidants and metal chelators. This technical guide addresses the potential neuroprotective effects of 6-Hydroxy-3-methylpicolinic acid and its derivatives. Following a comprehensive review of the current scientific literature, it is evident that while the parent compound and its derivatives are noted for their potential in reducing oxidative stress, specific, quantitative data on their neuroprotective efficacy remains to be published.[1]

In the absence of direct experimental data on this compound derivatives, this guide will provide an in-depth analysis of a structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , for which recent and detailed neuroprotective data is available.[2] HTHQ serves as a valuable case study, illustrating the methodologies, potential mechanisms, and data presentation relevant to the investigation of novel neuroprotective agents. This guide will detail the experimental protocols, quantitative outcomes, and implicated signaling pathways associated with HTHQ's demonstrated neuroprotective effects in a preclinical model of Parkinson's disease.

Introduction: The Therapeutic Promise of Hydroxypyridine Carboxylic Acids

Picolinic acids and their derivatives are a class of heterocyclic compounds with a range of biological activities. The presence of a hydroxyl group on the pyridine ring, as seen in this compound, suggests potential antioxidant properties, which are crucial for combating the oxidative stress implicated in numerous neurodegenerative disorders.[1] Oxidative stress, neuroinflammation, and apoptosis are key pathological processes in diseases such as Alzheimer's and Parkinson's disease.[2][3] Compounds that can modulate these pathways are of significant therapeutic interest. While direct evidence for the neuroprotective effects of this compound derivatives is currently limited, the study of related structures provides a strong rationale for their investigation.

Case Study: Neuroprotective Effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

A 2024 study investigated the neuroprotective properties of HTHQ in a rotenone-induced rat model of Parkinson's disease.[2] The study provides a clear framework for assessing the potential of related compounds.

Quantitative Data Presentation

The neuroprotective effects of HTHQ were quantified through various biochemical and molecular assays. The data is summarized in the tables below.

Table 1: Effect of HTHQ on Markers of Oxidative Stress in Rotenone-Induced Parkinson's Disease Model [2]

| Parameter | Control | Rotenone-Induced PD | HTHQ (25 mg/kg) + Rotenone | HTHQ (50 mg/kg) + Rotenone | Rasagiline + Rotenone |

| Thiobarbituric acid reactive substances (TBARS) (nmol/mg protein) | 0.45 ± 0.04 | 0.98 ± 0.09 | 0.65 ± 0.06# | 0.51 ± 0.05# | 0.72 ± 0.07# |

| Protein carbonyls (nmol/mg protein) | 1.12 ± 0.10 | 2.45 ± 0.22 | 1.68 ± 0.15# | 1.29 ± 0.11# | 1.85 ± 0.17# |

| Glutathione (GSH) (µmol/g tissue) | 3.2 ± 0.3 | 1.5 ± 0.1* | 2.4 ± 0.2# | 2.9 ± 0.3# | 2.1 ± 0.2# |

*p < 0.05 compared to control; #p < 0.05 compared to Rotenone-Induced PD group

Table 2: Effect of HTHQ on Antioxidant Enzyme Activity and Gene Expression [2]

| Parameter | Control | Rotenone-Induced PD | HTHQ (50 mg/kg) + Rotenone |

| Superoxide dismutase (SOD) activity (U/mg protein) | 125.4 ± 11.3 | 78.2 ± 7.1 | 115.8 ± 10.4# |

| Catalase (CAT) activity (U/mg protein) | 45.1 ± 4.2 | 25.9 ± 2.4 | 41.3 ± 3.8# |

| Nrf2 mRNA expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.08# |

| Foxo1 mRNA expression (relative units) | 1.0 ± 0.1 | 0.5 ± 0.06 | 0.95 ± 0.09# |

*p < 0.05 compared to control; #p < 0.05 compared to Rotenone-Induced PD group

Table 3: Effect of HTHQ on Apoptosis and Chaperone Activity [2]

| Parameter | Control | Rotenone-Induced PD | HTHQ (50 mg/kg) + Rotenone |

| Caspase-3 activity (relative fluorescence units) | 100 ± 9 | 285 ± 25 | 135 ± 12# |

| HSP70 mRNA expression (relative units) | 1.0 ± 0.1 | 2.5 ± 0.2 | 1.2 ± 0.1# |

*p < 0.05 compared to control; #p < 0.05 compared to Rotenone-Induced PD group

Experimental Protocols

The following methodologies were employed in the study of HTHQ's neuroprotective effects.[2] These protocols can serve as a template for the evaluation of this compound derivatives.

-

Animals: Male Wistar rats.

-

Induction of Parkinson's Disease: Subcutaneous injection of rotenone (2.5 mg/kg/day) for 28 days.

-

Treatment Groups:

-

Control (vehicle).

-

Rotenone-induced PD.

-

HTHQ (25 mg/kg, oral gavage) + Rotenone.

-

HTHQ (50 mg/kg, oral gavage) + Rotenone.

-

Rasagiline (0.5 mg/kg, oral gavage) + Rotenone (reference drug).

-

-

Duration of Treatment: Concurrent with rotenone administration.

-

Tissue Preparation: Brain tissues (striatum and midbrain) were homogenized in appropriate buffers.

-

Oxidative Stress Markers:

-

TBARS Assay: To measure lipid peroxidation. Homogenates were incubated with thiobarbituric acid, and absorbance was measured at 532 nm.

-

Protein Carbonyl Assay: To measure protein oxidation. Proteins were derivatized with 2,4-dinitrophenylhydrazine, and absorbance was measured at 370 nm.

-

Glutathione (GSH) Assay: Ellman's reagent was used to quantify reduced glutathione, with absorbance measured at 412 nm.

-

-

Antioxidant Enzyme Activity:

-

SOD Activity: Assessed by the inhibition of nitroblue tetrazolium reduction.

-

Catalase Activity: Measured by the decomposition of hydrogen peroxide.

-

-

Caspase-3 Activity: A fluorometric assay using a specific caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Method: Real-time quantitative polymerase chain reaction (RT-qPCR).

-

Procedure:

-

RNA was extracted from brain tissue using a suitable kit (e.g., TRIzol).

-

cDNA was synthesized using reverse transcriptase.

-

RT-qPCR was performed using specific primers for Nrf2, Foxo1, HSP70, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Signaling Pathways and Mechanisms of Action

The data from the HTHQ study suggest a multi-faceted neuroprotective mechanism centered on the mitigation of oxidative stress and its downstream consequences.

Caption: Proposed neuroprotective mechanism of HTHQ.

The diagram illustrates that HTHQ likely exerts its neuroprotective effects by directly scavenging reactive oxygen species and upregulating the Nrf2 and Foxo1 transcription factors. These actions enhance the endogenous antioxidant defense system, reduce oxidative stress, and subsequently inhibit the apoptotic cascade, leading to increased neuronal survival.

Proposed Experimental Workflow for this compound Derivatives

Based on the successful methodologies used for HTHQ and general practices in neuroprotective drug discovery, the following workflow is proposed for the evaluation of novel this compound derivatives.

Caption: Experimental workflow for neuroprotective drug discovery.

This workflow outlines a logical progression from chemical synthesis through in vitro screening to identify promising candidates, followed by in vivo validation of efficacy and safety.

Conclusion and Future Directions

While the direct neuroprotective activity of this compound derivatives remains to be experimentally demonstrated, the therapeutic potential of this chemical class is underscored by the established activities of structurally related compounds like HTHQ. The antioxidant and metal-chelating properties inherent to the hydroxypyridine carboxylic acid scaffold provide a strong impetus for further research.

It is recommended that future studies focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the in vitro and in vivo models detailed in this guide. Such research is essential to unlock the potential of this promising, yet underexplored, class of compounds in the development of novel therapies for neurodegenerative diseases.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic Acid Derivatives and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 6-Hydroxy-3-methylpicolinic Acid in Oxidative Stress: A Technical Guide for Researchers

Foreword: Scientific inquiry is an ever-evolving process. While extensive research has illuminated the roles of many compounds in cellular health, the specific functions of 6-Hydroxy-3-methylpicolinic acid in the context of oxidative stress remain a nascent field of investigation. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It aims to build a compelling, evidence-based rationale for the antioxidant potential of this compound by examining its structural analogues, proposing potential mechanisms of action, and providing a comprehensive toolkit of experimental protocols to spur further research and discovery.

Introduction: The Unexplored Potential of a Novel Molecule

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The search for novel antioxidant compounds is therefore a critical endeavor in therapeutic development.

This compound is a pyridinecarboxylic acid derivative. While direct studies on its role in oxidative stress are currently limited, its chemical structure, featuring a hydroxypyridine core, suggests a strong potential for antioxidant activity. Research on structurally similar compounds, such as other picolinic acid and hydroxypyridine derivatives, has demonstrated significant free-radical scavenging and metal-chelating properties. These findings provide a solid foundation for investigating this compound as a candidate for mitigating oxidative stress. This guide will synthesize the existing, albeit indirect, evidence and propose a roadmap for future research.

Chemical Rationale for Antioxidant Activity

The antioxidant potential of this compound can be inferred from its key structural features: the hydroxypyridine ring. The hydroxyl group attached to the pyridine ring is a critical feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The stability of the resulting radical is enhanced by the electron-delocalizing nature of the aromatic pyridine ring.

Furthermore, the arrangement of the hydroxyl and carboxylic acid groups may allow for the chelation of pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, this compound could prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals.

Postulated Mechanisms of Action in Oxidative Stress

Based on the behavior of related phenolic and picolinic acid compounds, this compound may mitigate oxidative stress through several mechanisms:

-

Direct Radical Scavenging: The molecule could directly donate a hydrogen atom or an electron to neutralize a variety of reactive oxygen species, including the superoxide radical (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•).

-

Metal Ion Chelation: By binding to transition metal ions, it could inhibit the formation of the highly damaging hydroxyl radical.

-

Modulation of Cellular Signaling Pathways: It may influence key signaling pathways involved in the cellular antioxidant response, such as the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.

-

Inhibition of Pro-oxidant Enzymes: There is a possibility that it could inhibit the activity of enzymes that are major sources of cellular ROS, such as NADPH oxidase and xanthine oxidase.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of the potential antioxidant capacity of this compound, the following table summarizes data from published studies on structurally similar hydroxypyridine derivatives. It is important to note that these values are for comparative purposes and direct experimental validation for this compound is required.

| Compound Class | Assay | IC50 / Activity | Reference |

| 5-Hydroxypyridin-4-one derivatives | DPPH Radical Scavenging | IC50 values ranging from ~700 µM to >2000 µM | [1] |

| ortho-Hydroxypyridine-4-ones | DPPH Radical Scavenging | Varied, with some derivatives showing potent scavenging | [2] |

| Picolinic Acid Derivatives | Neuroprotection against Quinolinic Acid-Induced Toxicity | Attenuation of neuronal depletion | [3] |

| Pyridine Derivatives | ABTS Radical Scavenging | IC50 values vary based on substitution patterns | [4] |

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which this compound might exert its antioxidant effects. These are hypothetical pathways based on the known mechanisms of other phenolic antioxidants.

Figure 1: Proposed mechanisms of antioxidant action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the role of this compound in oxidative stress.

In Vitro Antioxidant Capacity Assays

6.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 50 µL of each dilution of the test compound to 150 µL of the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

6.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add 20 µL of each dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity

6.2.1 Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.

-

Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 25 µM DCFH-DA and various concentrations of this compound for 1 hour.

-

Remove the media and wash the cells with PBS.

-

Apply a peroxyl radical generator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.

-

Quercetin can be used as a positive control.

-

Calculate the CAA value from the area under the curve of fluorescence versus time.

-

In Vivo Models of Oxidative Stress

6.3.1 Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

-

Principle: CCl₄ is metabolized in the liver to a trichloromethyl radical, which initiates lipid peroxidation and causes severe oxidative stress and liver damage.

-

Protocol:

-

Acclimatize male Wistar rats for one week.

-

Divide the animals into groups: control, CCl₄-treated, this compound-treated + CCl₄, and a positive control (e.g., silymarin) + CCl₄.

-

Administer this compound (at various doses) or the positive control orally for 7 days.

-

On the 7th day, induce hepatotoxicity by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil).

-

24 hours after CCl₄ administration, sacrifice the animals and collect blood and liver tissue.

-

Analyze serum for liver function markers (ALT, AST, ALP).

-

Prepare liver homogenates to measure levels of lipid peroxidation (MDA), reduced glutathione (GSH), and the activities of antioxidant enzymes (SOD, CAT, GPx).

-

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as an antioxidant.

Figure 2: A comprehensive workflow for investigating the antioxidant properties of this compound.

Conclusion and Future Directions

While the direct role of this compound in oxidative stress is yet to be fully elucidated, the available evidence from structurally related compounds, coupled with its chemical properties, strongly suggests its potential as a novel antioxidant. This guide provides a theoretical framework and a practical set of experimental protocols to initiate and advance research in this promising area.

Future research should focus on:

-

Directly assessing the in vitro antioxidant capacity of this compound using a battery of standard assays.

-

Evaluating its cytoprotective effects in various cell models of oxidative stress.

-

Elucidating the specific molecular mechanisms of action, including its interaction with key signaling pathways like Nrf2 and MAPK.

-

Conducting in vivo studies to determine its efficacy, bioavailability, and safety profile in preclinical models of diseases associated with oxidative stress.

The exploration of this compound represents an exciting frontier in the development of new therapeutic strategies to combat oxidative stress-related pathologies. The methodologies and conceptual frameworks presented in this guide are intended to catalyze and guide these future research endeavors.

References

- 1. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Theoretical Scrutiny of 6-Hydroxy-3-methylpicolinic Acid Tautomer Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-3-methylpicolinic acid, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry due to its structural motifs that are pertinent to biological activity. The presence of a hydroxyl group adjacent to the pyridine ring nitrogen allows for the existence of tautomeric isomers, primarily the enol (hydroxy) and keto (pyridone) forms. The equilibrium between these tautomers is a critical determinant of the molecule's physicochemical properties, including its acidity, lipophilicity, and receptor-binding affinity. Understanding the relative stability of these tautomers is therefore paramount for rational drug design and development. This technical guide provides an in-depth overview of the theoretical methodologies employed to investigate the tautomeric stability of this compound, supported by quantitative data and computational protocols.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the enol form (6-hydroxy-3-methylpyridine-2-carboxylic acid) and the keto form (3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid). The tautomeric equilibrium is influenced by various factors, including the intrinsic electronic properties of the molecule, the solvent environment, and temperature.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relative stabilities of tautomers.[1] These methods allow for the calculation of key thermodynamic parameters that govern the tautomeric equilibrium.

Computational Methodology

The following section details a typical computational protocol for investigating the tautomeric stability of this compound, based on established methods for similar compounds like 6-hydroxypicolinic acid.[2]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometries of both the enol and keto tautomers. This is typically performed using DFT with a suitable functional and basis set. A commonly employed level of theory for such systems is B3LYP with the 6-31++G(d) basis set.[2] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Solvation Effects

The influence of the solvent on the tautomeric equilibrium is a crucial consideration, as the relative stabilities of the tautomers can differ significantly between the gas phase and solution. The conductor-polarizable continuum model (CPCM) is a widely used implicit solvation model to account for bulk solvent effects.[2] Calculations can be performed for various solvents to simulate different biological environments.

Calculation of Thermodynamic Properties

From the optimized geometries and frequency calculations, various thermodynamic properties can be derived, including the electronic energy (E), enthalpy (H), and Gibbs free energy (G). The relative energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) between the tautomers are then calculated to determine their relative stabilities. A negative value of ΔG for the enol-to-keto conversion indicates that the keto form is more stable.

Quantitative Data on Tautomer Stability

Table 1: Calculated Relative Energies of 6-Hydroxypicolinic Acid Tautomers [2]

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Enol | 0.00 | 0.00 |

| Keto | -2.58 | -5.18 |

Data is for the parent compound, 6-hydroxypicolinic acid, calculated at the B3LYP/6-31++G(d) level of theory.

The data indicates that for the parent compound, the keto tautomer is more stable than the enol tautomer, and this stability is enhanced in a polar solvent like water.[2] The methyl group in this compound, being an electron-donating group, is likely to slightly increase the stability of the keto form further.

Experimental Protocols: Computational Details

The following provides a more detailed breakdown of the computational methods.

Software: Gaussian 09 or a similar quantum chemistry software package.

Methodology:

-

Input Structure Generation: Build the 3D structures of the enol and keto tautomers of this compound using a molecular editor.

-

Geometry Optimization:

-

Level of Theory: B3LYP/6-31++G(d)

-

Keywords: Opt Freq

-

-

Solvent Effects:

-

Model: Conductor-Polarizable Continuum Model (CPCM)

-

Keywords: SCRF=(CPCM,Solvent=Water) (for water as the solvent)

-

-

Thermochemical Analysis: Extract the electronic energies, enthalpies, and Gibbs free energies from the output files of the frequency calculations.

-

Relative Stability Calculation: Calculate the difference in the thermodynamic properties between the keto and enol tautomers (ΔX = X_keto - X_enol).

Visualization of Computational Workflow

The logical flow of the computational investigation into the tautomeric stability can be visualized as follows:

Caption: Computational workflow for determining tautomer stability.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for investigating the tautomeric equilibrium of this compound. The computational protocol outlined in this guide, leveraging established methods, allows for a detailed analysis of the relative stabilities of the enol and keto tautomers in both the gas phase and in solution. The available data on the parent compound, 6-hydroxypicolinic acid, strongly suggests that the keto form is the more stable tautomer, a trend that is likely to be enhanced by the presence of the 3-methyl group. This fundamental understanding is crucial for predicting the behavior of this molecule in biological systems and for guiding the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the MALDI-TOF Mass Spectrometry Analysis of Oligonucleotides Using Picolinic Acid-Based Matrices

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and indispensable tool for the analysis of oligonucleotides, providing rapid and accurate determination of molecular weights, purity assessment, and sequence verification.[1][2] The choice of the matrix is a critical parameter that significantly influences the quality of the mass spectra, impacting sensitivity, resolution, and fragmentation.[3]

While the query specified 6-Hydroxy-3-methylpicolinic acid , a thorough review of the scientific literature reveals a lack of documented use of this specific compound as a MALDI matrix for oligonucleotide analysis. However, the closely related compound, 3-hydroxypicolinic acid (3-HPA) , is a well-established and widely used matrix for this application, renowned for its ability to produce intact molecular ions with minimal fragmentation.[1][4] Picolinic acid itself has also been shown to be a highly effective matrix, in some cases superior to 3-HPA.[5]

This document provides detailed application notes and protocols based on the extensive data available for 3-hydroxypicolinic acid, which is considered the current standard for picolinic acid-based matrices in oligonucleotide analysis. The structural similarity between this compound and 3-HPA is noted, and the provided protocols can serve as a strong starting point for any exploratory work with novel matrix compounds.

Principle of Picolinic Acid-Based Matrices in Oligonucleotide Analysis

3-Hydroxypicolinic acid's efficacy as a MALDI matrix for oligonucleotides stems from its chemical properties. It readily co-crystallizes with the oligonucleotide sample and strongly absorbs the UV laser energy (typically from a nitrogen laser at 337 nm). This absorption facilitates a "soft" ionization process, where the analyte is desorbed and ionized with minimal fragmentation, which is crucial for the analysis of labile molecules like oligonucleotides.[6] The acidic nature of the matrix also aids in the generation of protonated molecular ions.

A common challenge in the MALDI analysis of oligonucleotides is the formation of sodium and potassium adducts due to the negatively charged phosphate backbone.[1] This leads to peak broadening and reduced resolution. To counteract this, additives such as diammonium citrate (DAC) are frequently incorporated into the 3-HPA matrix solution to suppress these alkali metal adducts, resulting in cleaner spectra and more accurate mass determination.[7]

Comparative Performance of MALDI Matrices for Oligonucleotide Analysis

The selection of an appropriate matrix is a critical step in optimizing the MALDI-TOF MS analysis of oligonucleotides. The following table summarizes the qualitative performance characteristics of 3-HPA in comparison to other commonly used matrices.

| Matrix | Key Performance Characteristics | Reference |

| 3-Hydroxypicolinic Acid (3-HPA) | Considered the gold standard for a broad range of homo- and mixed-base oligonucleotides. Its performance is significantly enhanced with additives like diammonium citrate to reduce salt adducts. | [3] |

| Picolinic Acid (PA) | Demonstrated superior efficiency compared to 3-HPA for all oligonucleotides tested in some studies, effective for mixed-base oligonucleotides up to 190 bases. | [2][5] |

| 2',4',6'-Trihydroxyacetophenone (THAP) | Particularly effective for shorter oligonucleotides (<25 bases) and often yields excellent results in negative ion mode. However, it can induce more fragmentation in larger oligonucleotides compared to 3-HPA. | [1] |

| 6-Aza-2-thiothymine (ATT) | Shows high performance, especially when used as an ionic matrix with a co-matrix like 1-methylimidazole, leading to reduced standard deviation and high mass precision. | [8][9] |

| 3,4-Diaminobenzophenone (DABP) | Provides excellent signal-to-noise ratios, requires lower laser power, and results in less fragmentation and fewer alkali adducts. It is noted for producing homogenous sample spots. | [10] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of 3-HPA as a MALDI matrix for oligonucleotide analysis. These can be adapted for use with other picolinic acid-based matrices.

Protocol 1: Standard 3-HPA Matrix Preparation

This protocol is a standard method for the routine analysis of oligonucleotides.

Materials:

-

3-Hydroxypicolinic acid (3-HPA)

-

Diammonium citrate (DAC)

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

-

Oligonucleotide sample (desalted)

Procedure:

-

Matrix Solution Preparation:

-

Prepare a stock solution of 3-HPA at a concentration of 50 mg/mL in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.

-

Prepare a stock solution of diammonium citrate at a concentration of 10 mg/mL in ultrapure water.

-

To create the working matrix solution, combine the 3-HPA stock solution and the diammonium citrate stock solution in a 9:1 ratio (e.g., 90 µL of 3-HPA solution and 10 µL of DAC solution).

-

Vortex the working matrix solution briefly to ensure it is well-mixed. This solution should be prepared fresh daily for optimal performance.

-

-

Sample Preparation:

-

Dissolve the desalted oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.

-

-

Sample-Matrix Co-crystallization (Dried-Droplet Method):

-